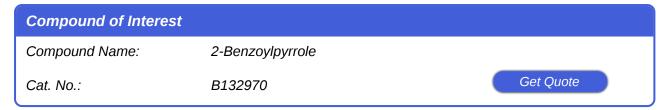


Spectroscopic Profile of 2-Benzoylpyrrole: A Technical Guide for Researchers

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-Benzoylpyrrole** (CAS No: 7697-46-3), a valuable heterocyclic ketone in synthetic chemistry and drug discovery. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and visual aids to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **2-Benzoylpyrrole**.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Spectrometer Frequency: 90 MHz



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.77	br s	1H	N-H	
7.85	m	2H	Benzoyl H-2', H-6'	
7.46	m	3H	Benzoyl H-3', H-4', H-5'	
6.95	m	1H	Pyrrole H-5	_
6.81	m	1H	Pyrrole H-3	_
6.22	m	1H	Pyrrole H-4	

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Spectrometer Frequency: 22.63 MHz

Chemical Shift (δ) ppm	Assignment
185.7	C=O
139.1	Benzoyl C-1'
133.0	Pyrrole C-2
131.2	Benzoyl C-4'
129.0	Benzoyl C-2', C-6'
128.0	Benzoyl C-3', C-5'
124.0	Pyrrole C-5
115.8	Pyrrole C-3
109.5	Pyrrole C-4

Infrared (IR) Spectroscopy Data



Method: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3260	Strong, Broad	N-H Stretch
1620	Strong	C=O Stretch (Ketone)
1578, 1498, 1447	Medium-Strong	Aromatic C=C Stretch
1414, 1346	Medium	C-N Stretch / Ring Vibrations
1292	Strong	C-C(=O)-C Asymmetric Stretch
924, 746, 700	Strong	C-H Bending (Aromatic Out-of- Plane)

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/z	Relative Intensity (%)	Assignment
171	100	[M]+ (Molecular Ion)
143	15	[M - CO]+
115	25	[C ₉ H ₇] ⁺
105	95	[C ₆ H ₅ CO] ⁺ (Benzoyl Cation)
77	80	[C ₆ H ₅] ⁺ (Phenyl Cation)
51	30	[C4H3] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy



A solution of **2-Benzoylpyrrole** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, the data is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay between pulses. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of the carbon atoms. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is often employed. A small amount of **2-Benzoylpyrrole** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal. A background spectrum is recorded first, followed by the sample spectrum. The instrument then provides the final spectrum after automatic background subtraction.

Mass Spectrometry (MS)

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum. The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for **2-Benzoylpyrrole** in mass spectrometry.



Sample Preparation Sample Dissolution in **KBr Pellet** Direct Insertion/ **Deuterated Solvent** GC Injection Preparation Spectroscopic Analysis **NMR** MS Data Processing & Interpretation ¹H & ¹³C Spectra IR Spectrum Mass Spectrum (Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation) Structure Elucidation

General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis of an organic compound.



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Caption: Key fragmentation pathways of **2-Benzoylpyrrole** in EI-MS.

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